2-Hydroxyphenylboronic acid
Overview
Description
2-Hydroxyphenylboronic acid, also known as (2-Hydroxyphenyl)boronic acid, is a biochemical reagent . It is used as a pharmaceutical intermediate . The molecular formula is C6H7BO3, with an average mass of 137.929 Da .
Molecular Structure Analysis
The molecular structure of 2-Hydroxyphenylboronic acid consists of alternating oxygen and boron atoms, known as boroxines . The molecular formula is C6H7BO3 .Physical And Chemical Properties Analysis
2-Hydroxyphenylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 327.3±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 60.1±3.0 kJ/mol and a flash point of 151.7±28.4 °C . The index of refraction is 1.582 .Scientific Research Applications
1. Water-Stable Boroxine Structure with Dynamic Covalent Bonds
- Application Summary: 2-Hydroxyphenylboronic acid undergoes spontaneous dehydration to form a dimer with dynamic covalent bonds and aggregation-induced enhanced emission activity . Upon exposure to water, the dimer rapidly transforms into a boroxine structure with excellent pH stability and water-compatible dynamic covalent bonds .
- Methods of Application: The transformation from the 2-hydroxyphenylboronic acid dimer to the trimer boroxine structure is induced by water . The process involves the dehydration of boronic acids to produce six-membered heterocyclic compounds with alternating oxygen and boron atoms, known as boroxines .
- Results or Outcomes: This discovery of the water-stable boroxine structure breaks the constraint of boroxines not being applicable in aqueous environments, opening a new era of researches in boroxine chemistry . The boroxine structure has a strong binding capacity towards fluoride ions in aqueous media .
2. Biochemical Reagent
- Application Summary: 2-Hydroxyphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
3. Suzuki-Miyaura Coupling Reactions
- Application Summary: 2-Hydroxyphenylboronic acid is used in Suzuki-Miyaura coupling reactions with aryl halides for the formation of C-C bond in the presence of a Pd catalyst .
- Methods of Application: The Suzuki-Miyaura coupling reaction is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize carbon-carbon bonds . In this reaction, 2-Hydroxyphenylboronic acid is reacted with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .
- Results or Outcomes: The Suzuki-Miyaura coupling reaction is a powerful tool for the synthesis of complex organic compounds. The use of 2-Hydroxyphenylboronic acid in this reaction can contribute to the synthesis of a wide range of organic compounds .
4. Synthesis of Boron/Nitrogen-doped Polymer Nano/Microspheres
- Application Summary: 2-Hydroxyphenylboronic acid is used to synthesize boron/nitrogen-doped polymer nano/microspheres by hydrothermal polymerization with formaldehyde and ammonia .
- Methods of Application: In this application, 2-Hydroxyphenylboronic acid, formaldehyde, and ammonia are reacted under hydrothermal conditions to form boron/nitrogen-doped polymer nano/microspheres .
- Results or Outcomes: The resulting boron/nitrogen-doped polymer nano/microspheres have potential applications in various fields, including materials science and nanotechnology .
5. Glycan Sensor Development
- Application Summary: 2-Hydroxyphenylboronic acid has been used in the development of glycan sensors . These sensors can detect specific carbohydrate structures, which are important in many biological processes.
- Methods of Application: The specific methods of application would depend on the particular sensor design and the target glycan. Typically, the boronic acid groups of 2-hydroxyphenylboronic acid would interact with the glycan structures, leading to a detectable signal .
- Results or Outcomes: The development of glycan sensors using 2-Hydroxyphenylboronic acid could contribute to advancements in the detection and analysis of glycans, which are important in many biological processes .
6. Flame-Retardant Materials
- Application Summary: Boroxines, including those derived from 2-Hydroxyphenylboronic acid, have shown promise in the development of non-halogenated flame-retardant materials due to their excellent char formation ability and high thermal stability .
- Methods of Application: The specific methods of application would depend on the particular material design. Typically, the boroxine structures would be incorporated into the material, enhancing its flame-retardant properties .
- Results or Outcomes: The use of boroxines in the development of flame-retardant materials could contribute to advancements in material safety and performance .
Safety And Hazards
Future Directions
A boroxine structure spontaneously formed from the 2-hydroxyphenylboronic acid dimer enables water-compatible dynamic B–O covalent bonds, expanding their future applicability . This discovery opens up new possibilities for the use of boroxines in the structures of covalent organic frameworks, as anion receptors, and in self-healing materials .
properties
IUPAC Name |
(2-hydroxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMRDHQUQIVWBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378470 | |
Record name | 2-Hydroxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyphenylboronic acid | |
CAS RN |
89466-08-0 | |
Record name | 2-Hydroxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-hydroxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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